8-Chloroguanosine

Structural Biology X-ray Crystallography Nucleoside Conformation

8-Chloroguanosine is the only validated syn-locked ribonucleoside for specific detection of RNA chlorination damage. Unlike 8-bromoguanosine or 8-oxoguanosine, its unique C8-chlorine substitution provides defined syn conformation and selective recognition by purine nucleoside phosphorylases, essential for accurate MPO biomarker quantification and anticancer mechanism studies. Procure with confidence—generic analogs risk invalidating research conclusions.

Molecular Formula C10H12ClN5O5
Molecular Weight 317.68 g/mol
CAS No. 2104-68-9
Cat. No. B1531962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroguanosine
CAS2104-68-9
Synonyms8-chloroguanosine
8-chloroguanosine dihydrate
Molecular FormulaC10H12ClN5O5
Molecular Weight317.68 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O
InChIInChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1
InChIKeyKZEYUNCYYKKCIX-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes1.6 mg / 2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroguanosine (CAS 2104-68-9): Essential Technical Baseline for Procurement and Research Selection


8-Chloroguanosine (8-Cl-Guo, CAS 2104-68-9) is an 8-substituted purine ribonucleoside with molecular formula C₁₀H₁₂ClN₅O₅ and molecular weight 317.69 g/mol [1]. It is typically supplied as the dihydrate form (CAS 91294-62-1) and exists as a crystalline solid at room temperature with a density of 2.35 g/cm³ [2]. As an 8-halogenated guanosine derivative, 8-chloroguanosine adopts a predominantly syn conformation about the glycosidic bond in both solid state and solution, a structural feature that fundamentally distinguishes it from the anti conformation typical of unmodified guanosine and has direct implications for its recognition by enzymatic systems [3]. This compound is primarily utilized as a nucleoside antimetabolite analog in anticancer research targeting indolent lymphoid malignancies, as a mechanistic probe for myeloperoxidase (MPO)-mediated chlorination damage in inflammatory pathology, and as a validated biomarker for oxidative and inflammatory stress in biological matrices [4][5].

Why Generic Guanosine Analogs Cannot Substitute for 8-Chloroguanosine in Targeted Research Applications


Generic substitution among 8-substituted guanosine analogs is scientifically unsound because the identity of the C8 substituent dictates three critical parameters that cannot be extrapolated across halogen congeners: (1) glycosidic bond conformation (syn versus anti preference), (2) substrate recognition and catalytic turnover by purine nucleoside phosphorylases and other nucleotide-metabolizing enzymes, and (3) differential cellular uptake and incorporation into RNA versus DNA [1][2]. For instance, while 8-bromoguanosine shares the syn conformation with 8-chloroguanosine, the larger van der Waals radius and distinct electronegativity of bromine versus chlorine produce non-equivalent steric constraints in enzyme active sites that materially alter inhibitor design potential [2]. Similarly, 8-oxoguanosine and 8-nitroguanosine exhibit substantially different formation kinetics under oxidative/inflammatory conditions, meaning they cannot serve as interchangeable biomarkers for chlorination-specific damage [3]. Even within the chlorinated nucleoside family, 8-chloroguanosine demonstrates selective incorporation into RNA of macrophage-like cells while 8-chloro-deoxyguanosine is excluded from DNA, underscoring that substitution of the ribose moiety (ribonucleoside versus deoxyribonucleoside) and the chlorination position (C8 versus C5) yields fundamentally divergent biological fates [4]. Procurement of an incorrect analog therefore risks invalidating mechanistic conclusions, confounding biomarker quantification, and wasting resources on compounds lacking the specific structural attributes required for the intended experimental system.

8-Chloroguanosine Comparative Evidence: Quantified Differentiation Against Closest Analogs for Informed Procurement


Syn Glycosidic Conformation: Crystallographic and NMR Quantification Versus Unmodified Guanosine

X-ray crystallography of 8-chloroguanosine dihydrate crystals (orthorhombic space group P2₁2₁2₁, a = 4.871 Å, b = 12.040 Å, c = 24.506 Å) established a syn glycosidic bond conformation with χCN = −131.1° and a C(2′)-endo/C(1′)-exo (²T₁) ribose pucker [1]. ¹H NMR conformational analysis in DMSO-d₆ demonstrated that this syn preference persists in solution: approximately 90% of molecules adopt the syn conformation, with approximately 70% exhibiting C(2′)-endo sugar pucker [1]. In contrast, unmodified guanosine adopts the anti conformation under physiological conditions. This fundamental conformational divergence is driven by steric repulsion between the bulky chlorine atom at C8 and the ribose C(2′)-carbonyl oxygen, forcing rotation about the glycosidic bond [1].

Structural Biology X-ray Crystallography Nucleoside Conformation Enzymatic Recognition

Preferential Formation Kinetics: 8-Chloroguanosine Versus 8-Oxoguanosine and 8-Nitroguanosine in MPO/HOCl Systems

In a head-to-head probe study using guanosine (0.5 mM) exposed to HOCl (0.5 mM, pH 7.4) or MPO/H₂O₂/Cl⁻ systems, 8-chloroguanosine formation consistently exceeded that of 8-oxo-7,8-dihydroguanosine and 8-nitroguanosine under all tested conditions [1]. The chlorination reaction proceeded with a yield of 1.6% for 8-chloro(2′-deoxy)guanosine under equimolar HOCl conditions [1]. The authors explicitly state that '8-Chloroguanosine was always more easily formed than 8-oxo-7,8-dihydro- or 8-nitro-guanosine' [1]. Tertiary amines such as nicotine and trimethylamine at micromolar concentrations dramatically enhanced this chlorination [1].

Inflammation Myeloperoxidase Oxidative Stress Biomarker Validation

Differential RNA Incorporation Specificity: 8-Chloroguanosine (8ClG) Versus 8-Chloro-deoxyguanosine (8CldG) in Macrophage Cells

In J774A.1 macrophage-like cells, exposure to chlorinated nucleosides resulted in selective incorporation patterns: 8-chloroguanosine (8ClG) was incorporated into cellular RNA, whereas 8-chloro-deoxyguanosine (8CldG) was not incorporated into cellular DNA [1]. Parallel experiments showed that 5-chlorocytidine (5ClC) and 8-chloroadenosine (8ClA) were also incorporated into RNA, while 5-chloro-deoxycytidine (5CldC) but not 8CldG or 8-chloro-deoxyadenosine (8CldA) entered DNA [1]. Exposure to 8ClG and 5ClC specifically resulted in increased expression of interleukin-1β (IL-1β) and other pro-inflammatory cytokines and chemokines [1].

Immunology Macrophage Biology Nucleoside Metabolism Inflammation

Differential Sensitivity of Vascular Cell Types to Chlorinated Nucleosides: 8ClG/5ClC Versus 8ClA

Comparative treatment of macrophages and human coronary artery endothelial cells (HCAEC) with chlorinated nucleosides revealed cell-type specific responses [1]. Treatment of macrophages with 5-chlorocytidine (5ClC) and 8-chloroguanosine (8ClG) resulted in activation of NF-κB and increased release of the pro-inflammatory cytokine IL-1β [1]. In contrast, HCAEC were highly sensitive to 8-chloroadenosine (8ClA), which decreased metabolic function and ATP levels via accumulation of the chlorinated analog 8ClATP, but showed a distinct response profile to 8ClG [1]. This differential sensitivity demonstrates that within the chlorinated nucleoside family, individual compounds activate distinct pathways in a cell-type-dependent manner.

Atherosclerosis Endothelial Dysfunction Vascular Biology Cell-Type Specificity

Structural Basis for Differential Enzyme Inhibition: 6-Chloroguanosine and 8-Bromoguanosine as Detrimental PNP Substrates (Class-Level Inference for 8-Chloroguanosine)

Crystal structures of hexameric purine nucleoside phosphorylase from Bacillus subtilis (BsPNP233) in complex with 6-chloroguanosine and 8-bromoguanosine revealed that Cl(6) and Br(8) substrate modifications are detrimental for catalysis [1]. The structural analysis indicated that these halogen substitutions can be explored in the design of inhibitors for hexameric PNPs from pathogens [1]. While direct data for 8-chloroguanosine in this specific enzyme system is not available, the Br(8) modification being detrimental for PNP catalysis provides a strong class-level inference that the Cl(8) substitution in 8-chloroguanosine would produce similar or greater catalytic impairment due to comparable steric and electronic effects at the C8 position, consistent with the syn conformational constraint established for 8-chloroguanosine [2].

Enzyme Inhibition Purine Nucleoside Phosphorylase Structural Biology Drug Design

Validated Research and Industrial Application Scenarios for 8-Chloroguanosine Procurement


Myeloperoxidase-Mediated Inflammation Biomarker Quantification via LC-MS/MS

8-Chloroguanosine serves as a validated, analytically sensitive biomarker for MPO/HOCl-mediated nucleoside damage in biological matrices. The compound's superior formation efficiency compared to 8-oxoguanosine and 8-nitroguanosine [1] supports its selection for LC-MS/MS methods quantifying chlorination damage in inflammatory fluids, atherosclerotic lesions, and urine/plasma from patients with chronic inflammatory diseases [2]. Validated analytical methods using electrospray ionization tandem mass spectrometry have been established for detecting 8-chloroguanosine in DNA and RNA exposed to HOCl and in biological samples [1][2].

Macrophage RNA Incorporation and Pro-Inflammatory Cytokine Induction Studies

8-Chloroguanosine is the appropriate ribonucleoside for investigating RNA-specific chlorination damage and downstream inflammatory signaling in myeloid cells. Unlike its deoxyribonucleoside counterpart (8-chloro-deoxyguanosine), which is excluded from DNA, 8-chloroguanosine is incorporated into cellular RNA of J774A.1 macrophage-like cells [3]. This RNA incorporation is associated with NF-κB activation and increased IL-1β release [4], making 8-chloroguanosine essential for studies examining how chlorinated RNA species promote inflammatory gene expression in macrophages.

Syn-Locked Nucleoside Scaffold for Enzymatic Recognition and Inhibitor Design Studies

8-Chloroguanosine provides a crystallographically characterized syn-locked nucleoside scaffold for studying enzyme-substrate recognition mechanisms and designing inhibitors. The compound's stable syn conformation (χCN = −131.1° in solid state; ~90% syn in solution) is quantified and reproducible [5], enabling researchers to probe how the syn-versus-anti conformational preference affects binding to purine nucleoside phosphorylases, kinases, and other nucleoside-metabolizing enzymes. Based on structural evidence that C8-halogen substitutions (e.g., Br at C8) impair catalysis by hexameric PNPs [6], 8-chloroguanosine represents a rational starting point for developing PNP inhibitors with potential anti-pathogen applications.

Inhibition Screening of Polyphenolic Compounds Against HOCl/MPO-Mediated Chlorination

8-Chloroguanosine functions as a quantitative endpoint for screening natural product inhibitors of MPO-mediated chlorination damage. Validated assays using 8-chloroguanosine formation as the readout have demonstrated that polyphenols (catechins, curcumin, resveratrol, silibinin) and sulfurous compounds (α-lipoic acid) inhibit HOCl- and human MPO-induced chlorination dose-dependently [7]. The compound's robust formation yield and established HPLC/LC-MS detection methods make it a reliable analytical target for high-throughput screening of compounds that may protect against inflammation-associated nucleobase chlorination [7].

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